Furfuryl octadecanoate
CAS No.: 95668-37-4
Cat. No.: VC16056977
Molecular Formula: C23H40O3
Molecular Weight: 364.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95668-37-4 |
|---|---|
| Molecular Formula | C23H40O3 |
| Molecular Weight | 364.6 g/mol |
| IUPAC Name | furan-2-ylmethyl octadecanoate |
| Standard InChI | InChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(24)26-21-22-18-17-20-25-22/h17-18,20H,2-16,19,21H2,1H3 |
| Standard InChI Key | LLZYPXWKSIVVJP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CO1 |
Introduction
Structural and Molecular Characteristics
Furfuryl octadecanoate is a furan-fatty acid conjugate with the molecular formula CHO and a molecular weight of 364.6 g/mol. Its structure consists of a furfuryl group (a five-membered aromatic ring containing one oxygen atom) linked via an ester bond to octadecanoic acid (stearic acid), a saturated 18-carbon fatty acid (Figure 1). The compound’s IUPAC name is furan-2-ylmethyl octadecanoate, and its SMILES notation is CCCCCCCCCCCCCCCCCC(=O)OCC1=CC=CO1.
The furan ring contributes aromaticity and planar geometry, while the long alkyl chain from stearic acid introduces hydrophobicity. This duality enables interactions with both polar and nonpolar environments, a feature exploited in surfactant design .
Synthesis and Manufacturing
Esterification Methods
The primary synthesis route involves the acid-catalyzed esterification of furfuryl alcohol (CHO) and octadecanoic acid (CHO) under reflux conditions. Sulfuric acid or p-toluenesulfonic acid is typically used as a catalyst, with reaction temperatures ranging from 110–130°C. Water generated during the reaction is removed via azeotropic distillation or molecular sieves to shift the equilibrium toward product formation.
Yields exceeding 85% are achievable with optimized stoichiometry and catalyst loading. Alternative methods, such as enzymatic esterification using lipases, have been explored but remain less common due to slower reaction kinetics .
Purification and Characterization
Crude product purification involves neutralization of residual acid, followed by vacuum distillation or column chromatography. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are standard for structural confirmation. Key spectral signatures include:
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H NMR: Aromatic protons from the furan ring (δ 6.3–7.4 ppm) and methylene groups adjacent to the ester oxygen (δ 4.2–4.5 ppm).
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IR Spectroscopy: Ester carbonyl stretch at ~1740 cm and furan C-O-C absorption near 1010 cm.
Physical and Chemical Properties
Furfuryl octadecanoate exhibits a blend of hydrophobic and mild polar characteristics, as summarized in Table 1.
Table 1: Physical Properties of Furfuryl Octadecanoate
| Property | Value |
|---|---|
| CAS Number | 95668-37-4 |
| Molecular Formula | CHO |
| Molecular Weight | 364.6 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | ~0.92 g/cm (estimated) |
| Solubility | Miscible in organic solvents (e.g., ethanol, chloroform); insoluble in water |
| Stability | Hydrolyzes under acidic or alkaline conditions |
The compound’s hydrophobic-lipophilic balance (HLB) is estimated at ~8–10, making it suitable for emulsification applications . Its thermal stability is moderate, with decomposition observed above 200°C.
Chemical Reactivity and Degradation
Hydrolysis
Furfuryl octadecanoate undergoes hydrolysis in aqueous environments, particularly in the presence of esterases or extreme pH:
This reaction is critical in biological systems, where the released furfuryl alcohol may act as an antioxidant or participate in Maillard reactions .
Oxidation and Reduction
The furan ring is susceptible to electrophilic substitution, enabling functionalization at the 2- and 5-positions. Hydrogenation of the ring produces tetrahydrofurfuryl octadecanoate, a more saturated derivative with altered solubility profiles .
Applications in Industry and Research
Surfactants and Emulsifiers
Furfuryl octadecanoate’s amphiphilic structure aligns with nonionic surfactant requirements. Comparative studies show its critical micelle concentration (CMC) is comparable to commercial surfactants like sodium dodecyl sulfate (SDS) . Applications include:
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Cleaning agents: Stabilizes oil-in-water emulsions.
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Agricultural adjuvants: Enhances pesticide dispersion on hydrophobic surfaces.
Biochemical Roles
In Rhodobacter sphaeroides, furan-containing fatty acids analogous to furfuryl octadecanoate scavenge reactive oxygen species (ROS), protecting membranes from oxidative damage . While direct evidence for furfuryl octadecanoate’s antioxidant activity is limited, its structural similarity suggests potential bioactivity worth exploring.
Specialty Chemicals
The compound serves as a precursor in synthesizing:
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